IMR-1A

Catalog No.
S530553
CAS No.
331862-41-0
M.F
C13H11NO5S2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IMR-1A

CAS Number

331862-41-0

Product Name

IMR-1A

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Molecular Formula

C13H11NO5S2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5-

InChI Key

DVBJNSKWHSGTDK-YHYXMXQVSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

IMR-1A; IMR 1A; IMR1A; Inhibitor of Mastermind Recruitment-1 Acid.

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O

Description

The exact mass of the compound 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is 325.0079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Properties and Potential Uses

    Based on its structure, the molecule contains a phenoxy group, a methoxy group, a thiazole ring, and an acetic acid group. Phenoxy and acetic acid groups are commonly found in various bioactive molecules. The presence of the thiazole ring suggests a potential for interaction with biological processes, as this five-membered heterocycle is present in many natural products with diverse activities []. However, further research is needed to determine the specific biological targets or activities of 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid.

  • Availability and Research Focus

    Several commercial suppliers offer 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, typically as a research chemical. This suggests that the compound may be of interest to researchers in medicinal chemistry or related fields. However, the absence of published research on this specific molecule makes it difficult to pinpoint its potential applications.

IMR-1A is a potent small molecule that serves as an inhibitor of the Notch signaling pathway, specifically targeting the formation of the Notch ternary complex. It is recognized as an active metabolite of IMR-1, exhibiting significantly enhanced potency with an IC50 value of 0.5 µM compared to its precursor, which has an IC50 of 26 µM . The compound is characterized by its ability to disrupt the Notch transcriptional activation complex, thereby suppressing tumorigenesis and influencing various biological processes.

IMR-1A is derived from IMR-1 through hydrolysis, which occurs in vivo due to the action of esterases on the ester moiety present in IMR-1. This conversion enhances its pharmacological activity and bioavailability. The docking studies suggest that IMR-1A interacts with specific residues in the Notch intracellular domain, particularly arginine residues R2061 and R2071, facilitating its binding and inhibitory effects on the Notch signaling pathway .

The primary biological activity of IMR-1A lies in its role as a Notch inhibitor. It effectively inhibits the formation of the Notch ternary complex, which is crucial for Notch signaling. This inhibition can lead to reduced cell proliferation and differentiation in various cancer types. Studies indicate that IMR-1A's mechanism involves interference with the recruitment of mastermind-like 1 (MAM-1) to chromatin, further supporting its role in regulating gene expression associated with tumorigenesis .

IMR-1A can be synthesized through a two-step process involving the initial formation of IMR-1 followed by hydrolysis. The synthesis of IMR-1 typically involves standard organic chemistry techniques, including condensation reactions to form the ester linkage. Upon administration, IMR-1 undergoes enzymatic hydrolysis to yield IMR-1A, which possesses improved solubility and cellular permeability compared to its precursor .

IMR-1A has significant potential in cancer research and treatment due to its role as a Notch inhibitor. Its applications include:

  • Cancer Therapy: Targeting tumors that rely on aberrant Notch signaling for growth and survival.
  • Research Tool: Utilized in studies investigating the role of Notch signaling in various biological processes and diseases.
  • Drug Development: As a lead compound for developing more potent Notch inhibitors with improved pharmacokinetic profiles .

Interaction studies have demonstrated that IMR-1A binds effectively to specific residues within the Notch intracellular domain. The binding affinity is significantly influenced by the structural characteristics of both IMR-1A and the target protein, particularly through hydrogen bonding interactions with critical amino acids such as R2061 and R2071. These interactions are essential for its inhibitory function on Notch signaling .

Several compounds exhibit similar biological activities as IMR-1A, primarily functioning as inhibitors of the Notch signaling pathway. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionPotency (IC50)Unique Features
DAPTGamma-secretase inhibitor0.5 µMBroad-spectrum inhibition across multiple pathways
GSI-XGamma-secretase inhibitor0.2 µMSelective for certain Notch receptors
RO4929097Gamma-secretase inhibitor0.3 µMOrally bioavailable with good pharmacokinetics
N-[N-(3,5-Difluorophenacetyl)-L-alany]-S-phenylglycine t-butyl esterInhibits MAM recruitment0.4 µMTargets MAM specifically rather than broader pathways

IMR-1A stands out due to its specific targeting of the Notch ternary complex rather than acting as a general gamma-secretase inhibitor, which can affect multiple substrates involved in various signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

325.0079

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Astudillo L, Da Silva TG, Wang Z, Han X, Jin K, VanWye J, Zhu X, Weaver K, Oashi T, Lopes PE, Orton D, Neitzel LR, Lee E, Landgraf R, Robbins DJ, MacKerell AD Jr, Capobianco AJ. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis. Cancer Res. 2016 Jun 15;76(12):3593-603. doi: 10.1158/0008-5472.CAN-16-0061. PubMed PMID: 27197169; PubMed Central PMCID: PMC4911243.
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